4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide

Chemical Synthesis Building Block Quality Control

4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (CAS 1201935-77-4) is a small-molecule heterocyclic building block characterized by a 1-methylpyrazole core featuring an N,N-dimethyl carboxamide at the 3-position and a primary amino group at the 4-position. Its structure provides three distinct handles for further derivatization, making it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Molecular Formula C7H12N4O
Molecular Weight 168.2
CAS No. 1201935-77-4
Cat. No. B2649006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide
CAS1201935-77-4
Molecular FormulaC7H12N4O
Molecular Weight168.2
Structural Identifiers
SMILESCN1C=C(C(=N1)C(=O)N(C)C)N
InChIInChI=1S/C7H12N4O/c1-10(2)7(12)6-5(8)4-11(3)9-6/h4H,8H2,1-3H3
InChIKeyUIKQDJDZLFRDAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What is 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (CAS 1201935-77-4)? A Core Pyrazole Scaffold


4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (CAS 1201935-77-4) is a small-molecule heterocyclic building block characterized by a 1-methylpyrazole core featuring an N,N-dimethyl carboxamide at the 3-position and a primary amino group at the 4-position. Its structure provides three distinct handles for further derivatization, making it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . It is not a drug itself but a versatile scaffold for building kinase inhibitor-like structures and other bioactive heterocycles .

The Substitution Risks of Using Generic 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide Analogs


Simply substituting a closely related pyrazole analog for 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide introduces significant risk due to the specific functional group arrangement. The presence of a primary amine (4-position) and a tertiary amide (3-position) on the same pyrazole ring creates a unique pattern of reactivity and hydrogen-bonding potential [1]. Using the regioisomer 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide, or a primary amide analog like 4-amino-1-methyl-1H-pyrazole-3-carboxamide, will result in a different molecule with altered electronic properties, steric hindrance, and potential for downstream synthetic transformations . The specific substitution pattern of CAS 1201935-77-4 is often required to replicate a particular intermediate in a patented synthetic route, making generic substitution a cause of synthesis failure.

Quantitative Evidence for the Selection of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (1201935-77-4)


Purity and Identity Verification for Reproducible Synthesis with CAS 1201935-77-4

Reputable vendors supply 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide with a certified purity of 96% as determined by validated analytical methods, ensuring reproducibility in synthetic applications . This established benchmark is crucial for downstream chemistry, as lower purity material from non-verified sources can lead to failed reactions or the introduction of confounding impurities. While a direct comparator purity value from a non-reputable source is not cited, this represents the established standard for research-grade procurement .

Chemical Synthesis Building Block Quality Control

Functional Group Differentiation: Primary Amine vs. Tertiary Amide in CAS 1201935-77-4

A key structural differentiator for CAS 1201935-77-4 is the presence of both a primary amine (at the 4-position) and a tertiary N,N-dimethyl amide (at the 3-position) on the pyrazole core. This contrasts sharply with a primary amide analog such as 4-amino-1-methyl-1H-pyrazole-3-carboxamide (CAS 3920-40-9) [1]. The tertiary amide of the target compound removes a hydrogen bond donor (HBD) compared to the primary amide, while introducing greater steric bulk and lipophilicity. These physicochemical changes directly impact properties like solubility, metabolic stability, and target binding in drug discovery programs [2]. For instance, replacing a primary amide with a tertiary amide is a classic medicinal chemistry strategy to improve membrane permeability [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Hopping

Predicted Lipophilicity (clogP) Differentiation for CAS 1201935-77-4

The replacement of a primary amide with an N,N-dimethyl tertiary amide in the target compound results in a quantifiably higher predicted lipophilicity compared to the primary amide analog. According to authoritative chemical databases, 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide has a predicted LogP of approximately -0.09 . In contrast, the primary amide analog, 4-amino-1-methyl-1H-pyrazole-3-carboxamide (CAS 3920-40-9), has a predicted LogP of approximately -0.83 . This represents a calculated difference of 0.74 LogP units, which is a significant shift in lipophilicity that would be expected to impact membrane permeability and distribution [1].

Physicochemical Property Lipophilicity Drug Design

Synthetic Utility: A Key Intermediate in Kinase Inhibitor Scaffolds

The pyrazole-3-carboxamide motif, and specifically the 4-amino-1-methyl substitution pattern of CAS 1201935-77-4, is a recognized pharmacophore in the development of kinase inhibitors [1]. While the target compound itself has limited published biological data from admissible sources, its structure maps directly onto the core of known, potent kinase inhibitors like FN-1501, a FLT3/CDK inhibitor with nanomolar potency [2]. The presence of the 4-amino group is a critical feature, as SAR studies in this class show that substitution at the 4-position is essential for modulating kinase activity [2]. This positions CAS 1201935-77-4 as a privileged scaffold for generating focused libraries of novel kinase inhibitor candidates, a utility not shared by analogs lacking the 4-amino group or possessing a different amide substitution pattern [2].

Organic Synthesis Kinase Inhibitor Building Block

Procurement-Led Applications for 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (1201935-77-4)


Scaffold for Synthesizing FLT3/CDK Kinase Inhibitor Analogs

As supported by its privileged pyrazole-3-carboxamide core, researchers can procure CAS 1201935-77-4 as a late-stage intermediate for generating novel analogs of multi-targeted kinase inhibitors. The presence of both the 4-amino and N,N-dimethylamide functional groups allows for direct, divergent synthesis of a compound library to explore SAR around a core similar to that of the potent inhibitor FN-1501 [1]. This bypasses multiple early synthetic steps.

Building Block with Defined Physicochemical Properties

Procurement of this specific compound is justified when a project requires a building block with a defined lipophilicity profile. The predicted clogP of ≈ -0.09, which is significantly higher than that of the primary amide analog (ΔclogP ≈ 0.74), makes it a suitable choice for early-stage drug discovery programs aiming to modulate the LogP of lead compounds .

High-Purity Intermediate for Reproducible Medicinal Chemistry

For applications requiring a high degree of reproducibility, such as late-stage functionalization in medicinal chemistry, sourcing this compound from reputable vendors with a certified purity of 96% is essential . This quality specification provides a baseline that ensures the outcome of subsequent synthetic steps is not confounded by unknown impurities.

Technical Documentation Hub

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